molecular formula C19H21FN2O4S B2444996 2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide CAS No. 451482-18-1

2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2444996
CAS No.: 451482-18-1
M. Wt: 392.45
InChI Key: SHAVUBSOKACZBJ-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorine atom, a methoxyphenyl group, and a piperidinylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, using reagents such as Selectfluor.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic aromatic substitution reaction.

    Incorporation of the Piperidinylsulfonyl Group: The final step involves the sulfonylation of the piperidine ring, followed by its attachment to the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide: Unique due to its specific substitution pattern and functional groups.

    2-chloro-N-(2-methoxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    2-fluoro-N-(2-hydroxyphenyl)-5-(piperidin-1-ylsulfonyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-N-(2-methoxyphenyl)-5-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-26-18-8-4-3-7-17(18)21-19(23)15-13-14(9-10-16(15)20)27(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAVUBSOKACZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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